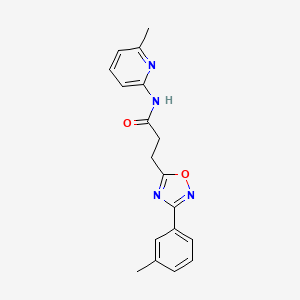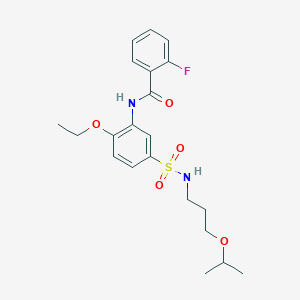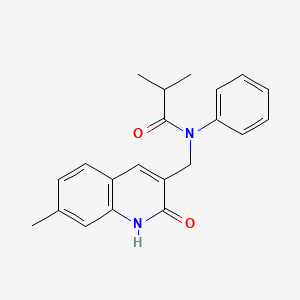
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide, also known as HAMI 3379, is a synthetic compound that has recently gained attention for its potential use in scientific research.
Mechanism of Action
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 inhibits the activity of PTP1B by binding to its active site and preventing it from dephosphorylating insulin receptor substrate 1 (IRS1), a key protein in insulin signaling. This leads to an increase in insulin sensitivity and glucose uptake in cells.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 has been found to inhibit the activity of several other enzymes, including protein tyrosine phosphatase α (PTPα) and protein tyrosine phosphatase ε (PTPε). It has also been reported to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels).
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 in lab experiments is its specificity for PTP1B, which allows for more targeted studies of insulin signaling. However, its effects on other enzymes and cellular processes must also be taken into account. Additionally, the synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 is complex and time-consuming, which could limit its availability for research purposes.
Future Directions
There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379. One area of interest is its potential as a treatment for diabetes and obesity, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand its effects on cancer cells and its potential as a chemotherapy agent. Finally, the development of more efficient synthesis methods could make N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 more widely available for research purposes.
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 is a synthetic compound with potential for use in scientific research as a tool to study various biological processes. Its specificity for PTP1B makes it a valuable tool for studying insulin signaling, and its effects on other enzymes and cellular processes warrant further investigation. While its synthesis is complex and time-consuming, its potential for use in the development of new treatments for diabetes, obesity, and cancer make it an important area of research for the future.
Synthesis Methods
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 is synthesized through a multi-step process, starting with the reaction of 2-hydroxy-7-methylquinoline with paraformaldehyde to form the intermediate 2-(hydroxymethyl)-7-methylquinoline. This intermediate is then reacted with N-phenylisobutyramide in the presence of a catalyst to yield the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 has shown potential for use in scientific research as a tool to study various biological processes. It has been reported to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling, which could lead to the development of new treatments for diabetes and obesity. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 has been found to inhibit the growth of cancer cells and has shown potential as a chemotherapy agent.
properties
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)21(25)23(18-7-5-4-6-8-18)13-17-12-16-10-9-15(3)11-19(16)22-20(17)24/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDQHINRBSVYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7687609.png)

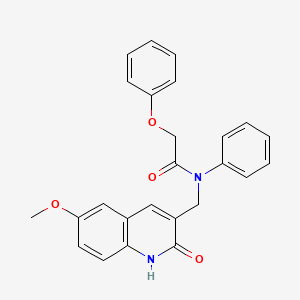
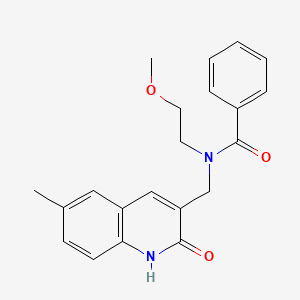

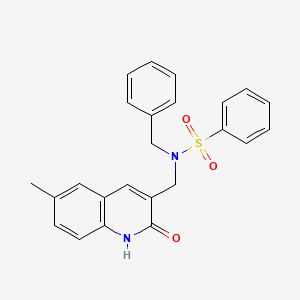

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7687652.png)

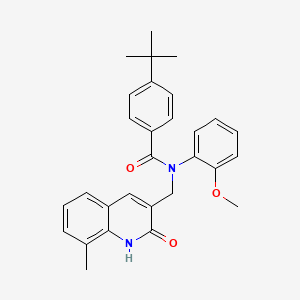
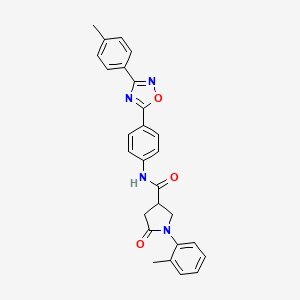
![4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687692.png)
